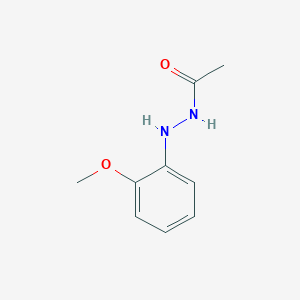

N'-(2-Methoxyphenyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(2-Methoxyphenyl)acetohydrazide” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2-(4-methoxyphenyl)acetohydrazide with various substituted aldehydes .Molecular Structure Analysis

The molecular structure of “N’-(2-Methoxyphenyl)acetohydrazide” can be characterized by techniques such as FT-IR, 1H NMR, and 13C NMR spectral analysis .Chemical Reactions Analysis

“N’-(2-Methoxyphenyl)acetohydrazide” can participate in various chemical reactions. For example, it can react with various substituted aldehydes to form imine derivatives .Physical And Chemical Properties Analysis

“N’-(2-Methoxyphenyl)acetohydrazide” has a molecular weight of 180.2 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Anti-Inflammatory and Anti-Oxidant Activities

N’-(2-Methoxyphenyl)acetohydrazide has been used in the synthesis of imine derivatives, which have shown promising biological activities . These derivatives have been screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities . Compounds 4a, 4c, 7a, and 7c were found to significantly lower the volume of rat paw edema, indicating their potential as potent anti-inflammatory drugs . In terms of anti-oxidant activity, compound 7a exhibited an IC50 value of 7.2 ± 2.7 μg/mL, comparable with that of the reference ascorbic acid .

Synthesis of Heterocyclic Compounds

N’-(2-Methoxyphenyl)acetohydrazide is used in the design and synthesis of new heterocyclic compounds . These compounds have shown considerable interest due to their promising biological activities for medical and biological applications .

Antitumor Activity

Hydrazide-hydrazone derivatives, synthesized using N’-(2-Methoxyphenyl)acetohydrazide, have been evaluated for their antitumor activity . Most of the synthesized compounds showed high inhibitory effects against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

Synthesis of Coumarin, Pyridine, Thiazole, and Thiophene Derivatives

N’-(2-Methoxyphenyl)acetohydrazide has been utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene derivatives . These derivatives have shown antitumor activity .

Synthesis of N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl Cyanide Derivatives

N’-(2-Methoxyphenyl)acetohydrazide has been used in the synthesis of N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives . These derivatives have potential applications in various fields of chemistry .

Molecular Docking Studies

Molecular docking studies have been conducted using compounds synthesized from N’-(2-Methoxyphenyl)acetohydrazide . These studies help to check the actual binding affinity of the ligand against the target protein .

Safety and Hazards

properties

IUPAC Name |

N'-(2-methoxyphenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(12)10-11-8-5-3-4-6-9(8)13-2/h3-6,11H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHNAHJRZNELLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-Methoxyphenyl)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/no-structure.png)

![7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B2977256.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide](/img/structure/B2977261.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977264.png)

![(Z)-2-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2977268.png)

![6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2977271.png)

![8-(4-fluorophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977272.png)